molecular formula C13H11N3O5S B5171798 N-(4-nitrophenyl)-3-sulfamoylbenzamide

N-(4-nitrophenyl)-3-sulfamoylbenzamide

Cat. No.: B5171798
M. Wt: 321.31 g/mol
InChI Key: ONGYTNMMHWRJAT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-sulfamoylbenzamide is a synthetic small molecule belonging to the class of benzamide-sulfonamides, which are recognized as effective inhibitors of the carbonic anhydrase (CA) enzyme family . These enzymes catalyze the reversible hydration of carbon dioxide and are implicated in a wide range of physiological processes and diseases . Researchers can leverage this compound to investigate CA function, particularly as a tool substance in biochemical assays. Compounds with this structural motif have demonstrated potent inhibitory activity against various human CA isoforms, including the cytosolic hCA II and hCA VII, which are targets for research in neuropathic pain and epilepsy, as well as the tumor-associated hCA IX . The primary mechanism of action for this class of inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity . This makes this compound a valuable candidate for scientists exploring new therapeutic avenues in cancer, neurology, and ophthalmology research. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the material according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)12-3-1-2-9(8-12)13(17)15-10-4-6-11(7-5-10)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGYTNMMHWRJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Nitrophenyl 3 Sulfamoylbenzamide and Its Derivatives

Retrosynthetic Analysis of N-(4-nitrophenyl)-3-sulfamoylbenzamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond, a common and reliable bond to form in synthetic organic chemistry. amazonaws.comyoutube.com This disconnection breaks the molecule into two key precursors: 3-sulfamoylbenzoic acid and 4-nitroaniline (B120555).

Figure 1: Retrosynthetic Disconnection of this compound

This analysis simplifies the synthesis into the formation of an amide linkage between a substituted benzoic acid and a substituted aniline. Both 4-nitroaniline and 3-sulfamoylbenzoic acid are known compounds, making this a feasible synthetic strategy. The forward synthesis would therefore involve the reaction of 3-sulfamoylbenzoic acid, or a more reactive derivative, with 4-nitroaniline.

Established Synthetic Routes for this compound

The formation of the amide bond is the cornerstone of the synthesis of this compound. This is typically achieved through condensation reactions, often involving the activation of the carboxylic acid group.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the formation of the amide bond in this compound. A widely used and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com In this context, 3-sulfamoylbenzoic acid would first be converted to its more reactive acyl chloride derivative, 3-(chlorosulfonyl)benzoyl chloride.

Another common approach involves the use of peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can directly couple a carboxylic acid with an amine, avoiding the need to form the acyl chloride. researchgate.net This method is often preferred for its mild reaction conditions.

The general scheme for the condensation reaction is as follows:

Scheme 1: General Condensation Reaction for the Synthesis of this compound

The choice of solvent for these reactions is crucial, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene. mdpi.comorientjchem.org

Functional Group Transformations Utilized in this compound Production

The synthesis of this compound and its precursors often requires key functional group transformations. A critical transformation is the conversion of the carboxylic acid group of 3-sulfamoylbenzoic acid into a more reactive species, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govyoutube.com The presence of a catalytic amount of DMF can accelerate this reaction.

Another important functional group transformation is the reduction of the nitro group in the final product or its precursors. This is relevant in the synthesis of analogues where an amino group is desired in place of the nitro group. Common reagents for this reduction include tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation using palladium on carbon (Pd/C). orientjchem.org

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of benzamides and sulfonamides, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. rasayanjournal.co.inresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. youtube.comyoutube.com The synthesis of benzamides has been successfully achieved using microwave-assisted methods, including the hydrolysis of nitriles to form benzoic acids and the ring-opening of oxazolones. rasayanjournal.co.inresearchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote reactions. nih.govresearchgate.net This method has been successfully applied to the synthesis of sulfonamides, often leading to higher yields in shorter reaction times under milder conditions. orientjchem.orgnih.govworldscientificnews.com

Solvent-free reactions are also a key aspect of green chemistry. Performing reactions without a solvent, or in the presence of a reusable catalyst on a solid support, minimizes waste and environmental impact. researchgate.netorganic-chemistry.org For instance, the synthesis of N-substituted benzamides has been reported under solvent-free conditions using an iodine-alumina catalyst with microwave irradiation. researchgate.net

Purification and Isolation Techniques for this compound in Research Scale

After the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. For this compound, which is a solid at room temperature, recrystallization is a common and effective purification technique. The choice of solvent is critical, and a solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures is ideal.

Column chromatography is another powerful purification method, particularly for separating complex mixtures. youtube.com A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of solvents of varying polarities, such as ethyl acetate (B1210297) and hexane. The progress of the separation is monitored by thin-layer chromatography (TLC).

For highly pure samples required for analytical or biological testing, High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step. youtube.com

The following table summarizes common purification techniques:

Purification TechniquePrincipleTypical Solvents/Mobile Phases
RecrystallizationDifference in solubility at different temperaturesEthanol, Methanol (B129727), Water
Column ChromatographyDifferential adsorption on a stationary phaseHexane/Ethyl Acetate, Dichloromethane/Methanol
HPLCHigh-resolution separation based on polarityAcetonitrile (B52724)/Water, Methanol/Water

Synthetic Strategies for Analogues and Prodrug Candidates of this compound

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for developing prodrugs with improved pharmacokinetic properties.

Analogues are typically synthesized by varying the substituents on the two aromatic rings. For example, a variety of anilines with different electronic and steric properties can be used in place of 4-nitroaniline to explore the effect of these changes on biological activity. nih.govresearchgate.net Similarly, the sulfamoylbenzamide portion can be modified. For instance, starting with different substituted benzoic acids allows for the introduction of various functional groups on that ring. nih.gov

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. A common strategy for creating a prodrug of a molecule containing a sulfonamide group is to mask the acidic N-H proton. This can be achieved by converting the sulfonamide into an azo derivative, which can then be cleaved in the body to release the active drug. researchgate.net Another approach involves modifying the primary sulfonamide group to a substituted sulfonamide, which can alter the compound's solubility and membrane permeability.

The synthesis of these analogues and prodrugs generally follows the same fundamental reaction pathways described for the parent compound, primarily involving amide bond formation. orientjchem.orgnih.govnih.gov

Advanced Structural Elucidation of N 4 Nitrophenyl 3 Sulfamoylbenzamide

X-ray Crystallography Studies of N-(4-nitrophenyl)-3-sulfamoylbenzamide and its Co-crystals

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. For instance, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed at least two distinct polymorphs, one crystallizing in the orthorhombic space group Pna21 and the other in the triclinic space group P-1. researchgate.netresearchgate.net These polymorphs differ in their hydrogen bonding networks, leading to variations in crystal packing and density. researchgate.net

Crystal engineering aims to control the formation of specific crystal structures by understanding and utilizing intermolecular interactions. For this compound, the presence of hydrogen bond donors (the amide and sulfonamide N-H groups) and acceptors (the amide carbonyl, sulfonyl, and nitro oxygens) provides rich opportunities for forming co-crystals. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals can be a deliberate strategy to modify the physical properties of a compound.

The crystal structure of this compound would be heavily influenced by a network of intermolecular interactions. Based on studies of analogous compounds, the following interactions are expected to be prominent:

π–π Stacking: The two aromatic rings in this compound are likely to engage in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. In the crystal of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, π–π stacking is observed between parallel benzene rings of adjacent chains, with a centroid-to-centroid distance of 3.6491 (10) Å. nih.gov

The interplay of these interactions determines the final crystal structure. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the position of the nitro group was found to significantly affect the intermolecular interactions and, consequently, the three-dimensional packing of the molecules. nih.govnih.gov

Table 1: Expected Crystalographic Data Parameters for this compound based on Analogous Structures.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P21/c) or non-centrosymmetric
Key Intermolecular ForcesN-H···O Hydrogen Bonds, π–π Stacking, C-H···O Interactions

Solution-State Conformation and Dynamics of this compound using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. While X-ray crystallography provides a static picture of the solid state, NMR can reveal information about the molecule's conformation, dynamics, and electronic environment in its dissolved state.

While one-dimensional (1D) NMR spectra (1H and 13C) provide fundamental information about the chemical environment of individual atoms, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of all signals in a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for assigning the protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for example, by observing a correlation between the amide N-H proton and the carbonyl carbon, or between the protons on one ring and the carbons of the adjacent functional groups.

Table 2: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Groups in this compound.

GroupPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Amide N-H9.0 - 11.0-
Sulfonamide N-H27.0 - 8.5-
Aromatic Protons (nitrophenyl)7.5 - 8.5115 - 150
Aromatic Protons (sulfamoylbenzoyl)7.5 - 8.5120 - 145
Amide C=O-160 - 170

The conformation of this compound in solution, particularly the rotational freedom around the amide and sulfonamide bonds, can be investigated using advanced NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can detect protons that are close to each other in space, even if they are not directly bonded. By observing NOE cross-peaks, it is possible to determine the preferred orientation of the two aromatic rings relative to each other and the conformation around the amide bond.

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotation. If rotation around a particular bond is slow on the NMR timescale, distinct signals may be observed for different conformers. As the temperature is increased, these signals may broaden and coalesce as the rate of rotation increases.

Vibrational Spectroscopy (FTIR, Raman) for Elucidating this compound's Functional Groups and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the presence of specific groups and probing their chemical environment.

The key functional groups in this compound—the amide, sulfonamide, and nitro groups—all have strong, characteristic vibrational bands.

Amide Group: The amide group gives rise to several characteristic bands, including the N-H stretch (typically around 3300 cm-1), the C=O stretch (the amide I band, around 1650-1680 cm-1), and the N-H bend coupled with the C-N stretch (the amide II band, around 1550 cm-1). The precise positions of these bands are sensitive to hydrogen bonding.

Sulfonamide Group: The sulfamoyl group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1300-1350 cm-1 and 1140-1180 cm-1, respectively. The S-N stretching vibration is also observable.

Nitro Group: The nitro group exhibits strong asymmetric and symmetric stretching vibrations, usually in the ranges of 1500-1570 cm-1 and 1300-1370 cm-1, respectively.

By comparing the vibrational spectra of this compound with those of related compounds, a detailed assignment of the observed bands can be made. This can provide insights into the extent of hydrogen bonding and the electronic structure of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
AmideN-H Stretch3250 - 3350
AmideC=O Stretch (Amide I)1650 - 1680
AmideN-H Bend (Amide II)1530 - 1570
SulfonamideAsymmetric SO2 Stretch1300 - 1350
SulfonamideSymmetric SO2 Stretch1140 - 1180
NitroAsymmetric NO2 Stretch1500 - 1570
NitroSymmetric NO2 Stretch1300 - 1370
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1450 - 1600

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis and Purity Assessment of this compound

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for the definitive structural confirmation and purity evaluation of this compound. These methods provide detailed insights into the molecule's fragmentation patterns and allow for precise mass measurements, which collectively confirm its identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

In MS/MS analysis, the protonated molecule of this compound, with a molecular weight of 323.31 g/mol , is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the most labile bonds, yielding a characteristic pattern of product ions that are diagnostic for its specific chemical structure. The fragmentation pathways are largely governed by the amide and sulfonamide linkages.

Based on the principles of sulfonamide fragmentation, several key cleavage patterns for this compound can be predicted. The primary fragmentation sites are anticipated to be the C-N amide bond, the C-S bond of the benzamide (B126) ring, and the S-N bond of the sulfonamide group.

Predicted Fragmentation Pathways:

Cleavage of the Amide Bond: Scission of the amide bond between the carbonyl group and the nitrogen atom linked to the nitrophenyl ring is a common pathway. This would result in the formation of a benzoyl cation containing the sulfamoyl group and a 4-nitroaniline (B120555) radical.

Cleavage of the C-S Bond: Fragmentation adjacent to the sulfamoyl group can occur, leading to the loss of SO₂ (64 Da) from fragment ions.

Cleavage of the S-N Bond: The bond between the sulfur atom and the amide nitrogen can also cleave, leading to characteristic fragments.

Fragmentation of the Nitrophenyl Moiety: The 4-nitrophenyl group can produce its own characteristic ions, often involving the nitro group.

A detailed analysis of the resulting spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the 3-sulfamoylbenzamide (B74759) and the N-(4-nitrophenyl) moieties.

Interactive Table: Predicted MS/MS Fragment Ions of this compound

Predicted m/z Proposed Fragment Ion Structure Fragmentation Pathway
184.01[C₇H₆NO₃S]⁺Benzoyl cation with sulfamoyl group resulting from amide C-N bond cleavage.
156.01[C₇H₅O₂S]⁺Fragment resulting from the loss of the amide group from the 3-sulfamoylbenzoyl moiety.
138.04[C₆H₄NO₂]⁺4-nitrophenyl cation.
120.02[C₇H₆NS]⁺Ion formed after loss of SO₂ from the [C₇H₆NO₃S]⁺ fragment.
92.03[C₆H₆N]⁺Aniline cation, potentially formed after reduction/rearrangement of the nitro group.

High-Resolution Mass Spectrometry (HRMS) for Purity Assessment

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of the parent molecule and its fragments, which serves as a powerful tool for purity assessment. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with high accuracy and precision (typically to within 5 ppm).

For this compound (C₁₃H₁₁N₃O₅S), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition.

Purity assessment via HRMS involves:

Accurate Mass Measurement: The primary peak in the mass spectrum must correspond to the accurate mass of the target compound. Any deviation beyond an accepted tolerance (e.g., ±5 ppm) may indicate the presence of an impurity or a misidentification of the compound.

Detection of Impurities: HRMS can detect and identify potential impurities, even those with the same nominal mass as the target compound (isobaric impurities), by resolving their different exact masses. This is crucial for identifying by-products from the synthesis, such as isomers or compounds with slightly different elemental compositions.

Interactive Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₁N₃O₅S
Theoretical Exact Mass [M]321.0419
Theoretical m/z [M+H]⁺322.0497
Required Mass Accuracy< 5 ppm

By combining tandem MS for structural fragmentation analysis with HRMS for accurate mass measurement, a comprehensive and confident characterization of this compound is achieved, ensuring both its structural integrity and chemical purity.

Computational and Theoretical Investigations of N 4 Nitrophenyl 3 Sulfamoylbenzamide

Quantum Chemical Calculations on N-(4-nitrophenyl)-3-sulfamoylbenzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of molecules. While specific studies on this compound are not extensively documented, research on structurally similar sulfonamide derivatives provides a strong basis for understanding its characteristics. nih.govnih.gov

The electronic properties of a molecule are crucial for its reactivity and interactions. These are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity.

In related sulfonamide compounds, DFT calculations have been used to determine these orbital energies. For instance, studies on ({4-nitrophenyl}sulfonyl)tryptophan revealed that the HOMO and LUMO are distributed across different parts of the molecule, with electronic transitions corresponding to π-π* and n-π* transfers. nih.govmdpi.com The presence of the electron-withdrawing nitro (-NO2) and sulfamoyl (-SO2NH2) groups significantly influences the electronic distribution. The nitro group on the phenyl ring, in particular, lowers the energy of the LUMO, making the molecule a potential electron acceptor. The electronic absorption spectra of these types of molecules typically show transitions related to the π-π* transitions of the aromatic rings and n-π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the sulfonamide and nitro groups. nih.govmdpi.com

Table 1: Representative Frontier Orbital Energies from a Study on a Related Sulfonamide

Molecular OrbitalEnergy (eV)Description
HOMO-9.584Highest Occupied Molecular Orbital
LUMO0.363Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 9.947 Indicator of chemical reactivity

Note: Data is illustrative and based on calculations for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related sulfonamide compound. bsu.by

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For molecules containing nitro and sulfonyl groups, distinct electrostatic patterns are observed. The oxygen atoms of both the nitro and sulfonyl groups are characterized by intense negative potential, indicating their role as hydrogen bond acceptors. nih.govdtic.mil Conversely, the hydrogen atoms of the amide and sulfonamide groups (N-H) exhibit strong positive potential, marking them as key hydrogen bond donor sites. nih.gov The aromatic rings typically show a negative potential above and below the plane due to the π-electrons, which can facilitate π-π stacking interactions. dtic.mil This distribution of charge is critical for the molecule's ability to bind to the active sites of proteins.

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Computational studies can predict the most stable conformations by analyzing the potential energy surface and rotational barriers around key single bonds. The flexibility of this compound arises from the rotation around the amide and sulfonamide linkages.

Molecular Dynamics Simulations of this compound in Solvent and Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for its interactions with a solvent or a biological macromolecule like a protein. These simulations are crucial for assessing the stability of a ligand within a protein's binding pocket.

MD simulations have been performed on close analogues, such as N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, to validate docking results. tandfonline.comnih.gov A key metric analyzed in these simulations is the root-mean-square deviation (RMSD) of the ligand-protein complex. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. tandfonline.comresearchgate.net These studies confirm that sulfonamide-based inhibitors can form stable and lasting interactions within the binding sites of target enzymes like α-glucosidase and α-amylase, supporting their potential as therapeutic agents. tandfonline.comnih.govresearchgate.netnih.gov

Molecular Docking and Pharmacophore Modeling of this compound with Potential Biological Targets

Molecular docking and pharmacophore modeling are cornerstone techniques in computer-aided drug design, used to predict and analyze how a small molecule might interact with a protein target. tandfonline.comnih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. rjb.ro For derivatives of this compound, docking studies have been conducted against various targets, including enzymes involved in diabetes (α-glucosidase, α-amylase) and infectious diseases (HIV-1 Vif). tandfonline.comnih.gov The results consistently show that these molecules can fit well into the active sites, with favorable binding energies. tandfonline.comresearchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active against a specific target. nih.govnih.gov A pharmacophore model can be generated based on a known ligand-protein complex or a set of active molecules. nih.govmdpi.com This model then serves as a template for virtual screening of large compound libraries to identify new potential inhibitors.

The specific interactions between a ligand and a protein determine its binding affinity and selectivity. Docking studies on analogues of this compound have provided detailed interaction profiles.

These profiles typically reveal a combination of interaction types:

Hydrogen Bonds: The sulfonamide (SO2NH) and amide (CONH) groups are primary sites for hydrogen bonding. The sulfonyl oxygens and amide carbonyl act as hydrogen bond acceptors, while the N-H protons act as donors, often interacting with key amino acid residues like glycine, serine, and arginine in the active site. nih.govrjb.ro

Hydrophobic Interactions: The phenyl rings of the molecule engage in hydrophobic interactions with nonpolar residues of the protein, such as valine, phenylalanine, and proline. researchgate.netnih.gov

Electrostatic and π-Interactions: The electron-rich nitro group can participate in electrostatic or π-anion interactions, while the aromatic rings can form π-π stacking or π-cation interactions with corresponding residues in the binding pocket. researchgate.net

Studies on related compounds targeting α-glucosidase and α-amylase showed binding energies ranging from -8.0 to -11.1 kcal/mol, indicating strong binding potential. tandfonline.com The stability of these interactions is often further confirmed by molecular dynamics simulations. tandfonline.comresearchgate.netnih.gov

Table 2: Summary of Docking Study Results for a Related Benzamide (B126) Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
α-Glucosidase-10.2 to -8.0Not specifiedHydrogen bonding, electrostatic, hydrophobic
α-Amylase-11.1 to -8.3Not specifiedHydrogen bonding, electrostatic, hydrophobic

Note: Data is for N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. tandfonline.com

Binding Energy Calculations for this compound and Target Macromolecules

Binding energy calculations are a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand, such as this compound, and its target macromolecule, typically a protein or enzyme. A lower, more negative binding energy value generally indicates a more stable and potent interaction. These calculations are often performed using molecular docking simulations.

Similarly, another class of analogues, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, displayed binding energies from -8.0 to -9.7 kcal/mol against α-glucosidase. researchgate.net These studies highlight that the sulfamoylbenzamide scaffold is capable of forming strong interactions within enzyme active sites. The interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues. nih.gov

Other research on sulfonamide derivatives has shown comparable results. For example, some sulfonamide compounds targeting penicillin-binding protein 2X (PBP-2X) in bacteria exhibited Glide scores (another docking metric) as low as -7.47 kcal/mol. rjb.ro A different study on ({4-nitrophenyl}sulfonyl)tryptophan, which contains the 4-nitrophenylsulfonyl moiety, reported binding energies of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease. mdpi.comnih.gov These findings collectively suggest that this compound likely possesses strong binding capabilities to a range of macromolecular targets.

Interactive Table: Binding Energy of this compound Analogues

Compound ClassTarget MacromoleculeBinding Energy / Score (kcal/mol)Reference
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivs.α-Glucosidase-8.0 to -10.2 tandfonline.com
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivs.α-Amylase-8.3 to -11.1 tandfonline.com
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivs.α-Glucosidase-8.0 to -9.7 researchgate.net
Sulfonamide derivatives (e.g., 4-methyl-N(3-nitrophenyl)benzene sulfonamide)Penicillin-Binding Protein 2X-7.47 (Glide Score) rjb.ro
({4-nitrophenyl}sulfonyl)tryptophanE. coli DNA gyrase-6.37 mdpi.comnih.gov
({4-nitrophenyl}sulfonyl)tryptophanCOVID-19 Main Protease-6.35 mdpi.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies Applied to this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing how variations in a molecule's features (e.g., steric, electronic, hydrophobic properties) affect its potency, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more effective drugs. nih.gov

For this compound and its analogues, QSAR studies are instrumental in identifying the key structural motifs responsible for their biological effects. Research on various sulfamoylbenzamide derivatives has established clear structure-activity relationships. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides investigated as antidiabetic agents, the nature of the substituent on the N-phenyl ring was found to be critical. nih.gov The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on this ring significantly enhanced inhibitory activity against α-glucosidase and α-amylase. nih.govnih.gov The most potent compound in this series, which had a 2-methyl-5-nitro substitution pattern, was four times more active against α-glucosidase than the standard drug, acarbose. nih.gov

Another study on N-substituted sulfamoylbenzamide derivatives as inhibitors of the STAT3 signaling pathway, a target in cancer therapy, identified a compound with an IC₅₀ value between 0.61 and 1.11 μM. nih.gov This demonstrates the potential of this chemical class to produce highly potent inhibitors. Similarly, optimizations of N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide led to a sulfonyl analogue with an EC₅₀ of 1.54 μM against HIV-1 Vif, representing a 150-fold increase in activity. nih.gov

These studies collectively indicate that the biological activity of this compound analogues is highly tunable. The QSAR models derived from these analogues can be used to predict how modifications to the N-(4-nitrophenyl) or the 3-sulfamoylbenzamide (B74759) portions of the molecule would impact its efficacy, guiding future synthesis efforts toward compounds with improved therapeutic profiles.

Interactive Table: Structure-Activity Relationship Data for Analogues

Compound SeriesBiological Target / ActivityKey FindingsPotency (IC₅₀ / EC₅₀)Reference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesα-Glucosidase & α-Amylase InhibitionSubstitution on the N-phenyl ring with both electron-donating and electron-withdrawing groups enhances activity.Most potent derivative: IC₅₀ of 10.13 µM (α-glucosidase) tandfonline.comnih.gov
N-substituted Sulfamoylbenzamide derivativesSTAT3 Signaling Pathway InhibitionSpecific substitutions lead to potent inhibition of STAT3 phosphorylation.Best compound: IC₅₀ of 0.61-1.11 µM nih.gov
N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivativesHIV-1 Vif AntagonismOptimization of the central ring led to a significant increase in antiviral activity.Potent compound: EC₅₀ of 1.54 µM nih.gov

In Vitro Biological Activity and Molecular Mechanisms of N 4 Nitrophenyl 3 Sulfamoylbenzamide

Target Identification and Validation for N-(4-nitrophenyl)-3-sulfamoylbenzamide via Affinity-Based Proteomics

Affinity-based proteomics is a powerful set of techniques used to identify the protein targets of a small molecule within the proteome. nih.govnih.gov These methods typically involve immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov

Despite a thorough search of scientific databases, no studies have been published that utilize affinity-based proteomics or other target identification methods to determine the specific protein targets of this compound. While research exists on the targets of other structurally related sulfamoylbenzamide derivatives, this information cannot be directly extrapolated to the specific compound .

Enzymatic Inhibition Studies of this compound

Enzymatic inhibition studies are crucial for characterizing the biochemical activity of a compound. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, often determining key parameters like the half-maximal inhibitory concentration (IC₅₀). rsc.orgnih.gov

The mechanism of enzyme inhibition describes how a compound interacts with an enzyme to block its activity. Common mechanisms include competitive, noncompetitive, and uncompetitive inhibition, each defined by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. nih.govnih.gov

Currently, there are no published studies detailing the specific mechanism of enzyme inhibition for this compound. Investigations into related sulfonamide-containing compounds have shown various inhibition mechanisms against different enzymes, but this is not specific to this compound.

Enzyme kinetics studies provide quantitative data on the binding affinity and reaction rates, such as the inhibition constant (Kᵢ) and the dissociation constant (Kₒff). nih.govnih.gov This data is fundamental to understanding the potency and nature of the interaction between an inhibitor and its target enzyme.

No specific kinetic data, such as IC₅₀ or Kᵢ values, for the interaction of this compound with any enzyme are available in the current scientific literature. Therefore, a data table for its enzymatic inhibition kinetics cannot be generated at this time.

Cellular Pathway Modulation by this compound in Cell Culture Models

In vitro studies using cell culture models are essential for understanding how a compound affects cellular signaling pathways, gene expression, and other cellular processes. nih.govnih.gov

A review of the existing literature reveals no studies that have investigated the effects of this compound on cellular pathways in any cell culture model. Research on other N-substituted sulfamoylbenzamide derivatives has indicated modulation of pathways such as the STAT3 signaling cascade, but no such data exists specifically for this compound. nih.gov

Gene Expression Profiling in Response to this compound (Cell-based)

Currently, there is a lack of publicly available scientific literature detailing specific studies on the gene expression profiling of cells in response to treatment with this compound. While gene expression analysis is a common method to elucidate the mechanism of action of new chemical entities, such investigations for this particular compound have not been reported. nih.govnih.gov

Protein Expression and Post-Translational Modification Studies with this compound (Cell-based)

Similar to gene expression data, specific studies on the global protein expression changes or post-translational modifications (PTMs) induced by this compound in cell-based systems are not available in the current body of scientific literature. The study of PTMs, such as phosphorylation, acetylation, and ubiquitination, is crucial for understanding the full scope of a compound's cellular impact. nih.govnih.govmdpi.com While research has been conducted on PTMs induced by other molecules, including those with nitro groups, these findings cannot be directly extrapolated to this compound without specific experimental evidence. mdpi.com

In Vitro Efficacy Studies of this compound against Pathogens (e.g., bacterial, fungal, viral) in cell culture or purified systems

While direct in vitro efficacy data for this compound against specific pathogens is limited, studies on structurally related sulfamoylbenzamide derivatives have shown promising results in various antimicrobial assays.

Antiviral Activity: A series of sulfamoylbenzamide (SBA) derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication. nih.govresearchgate.netnih.gov Mechanistic studies revealed that these compounds act as capsid assembly modulators, interfering with the formation of pregenomic RNA-containing nucleocapsids. nih.govgoogle.com This disruption of the viral life cycle highlights the potential of the sulfamoylbenzamide scaffold as a source of novel antiviral therapeutics. nih.gov

Antibacterial and Antifungal Activity: Research into other related compounds has also suggested potential antibacterial and antifungal properties. For instance, certain N-substituted phthalimide (B116566) and arylsulfonamide derivatives have demonstrated activity against various Candida and Aspergillus species. nih.govmdpi.comfrontiersin.orgresearchgate.net Additionally, a novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazinyl component has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, without direct testing of this compound, its specific activity against these or other pathogens remains unknown.

Investigation of this compound's Interaction with Biomembranes (e.g., liposomes, cell membrane models)

There is currently no specific data from studies investigating the direct interaction of this compound with biomembranes, such as liposomes or other cell membrane models. Understanding a compound's ability to interact with and permeate cell membranes is fundamental to comprehending its pharmacokinetic and pharmacodynamic properties. Factors such as membrane fluidity and composition are known to influence these interactions for other molecules. nih.govnih.gov However, dedicated studies are required to determine the specific effects, if any, of this compound on membrane characteristics.

Structure Activity Relationship Sar and Structure Property Relationship Spr of N 4 Nitrophenyl 3 Sulfamoylbenzamide Analogues

Systematic Modification Strategies for N-(4-nitrophenyl)-3-sulfamoylbenzamide Scaffoldnih.govnih.gov

Systematic modifications of the this compound scaffold have been explored to probe the chemical space and enhance biological activity. These strategies typically involve altering substituents on the sulfamoyl moiety, modifying the phenyl ring, and investigating the impact of the nitro group. nih.govnih.gov

The sulfamoyl moiety (–SO2NH–) is a critical component for the biological activity of many benzamide (B126) derivatives. researchgate.net In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of the sulfamoyl group was found to be important for their inhibitory potential against α-glucosidase and α-amylase. nih.govresearchgate.net The NH proton of the SO2NH group appeared at a chemical shift of δ 3.37–4.08 ppm in the 1H NMR spectra of these compounds. nih.gov

Modification on Sulfamoyl Moiety Observed Effect on Activity Reference
N-alkylation/arylation of the amideVaried, depending on the substituent nih.gov
Presence of unsubstituted -SO2NH-Considered important for activity researchgate.net

Modifications to the phenyl ring attached to the amide nitrogen have a significant impact on the activity of this compound analogues. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, various substitutions on the N-phenyl ring were investigated for their antidiabetic activity. nih.govresearchgate.net It was found that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net The compound with a 2-CH3-5-NO2 substitution on the phenyl ring was the most potent in the series. nih.govresearchgate.net

Phenyl Ring Substituent Effect on α-glucosidase and α-amylase inhibitory activity Reference
2-CH3, 5-NO2Most active compound in the series nih.govresearchgate.net
Electron-donating and electron-withdrawing groupsFavorable for activity nih.govresearchgate.net

The nitro group on the phenyl ring is a key feature that influences the electronic properties and, consequently, the biological activity of this compound analogues. The presence of a nitro group, which is a strong electron-withdrawing group, can enhance the interaction of the compound with its biological target. nih.gov In the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nitro group on the N-phenyl ring was shown to be favorable for their antidiabetic activity. nih.gov Furthermore, studies on other nitro-containing compounds have shown that the position and number of nitro groups can significantly affect the chemical stability and energetic properties of the molecule. researchgate.net

Identification of Key Pharmacophoric Features of this compound (Theoretical/In Vitro)nih.govresearchgate.net

Pharmacophore modeling helps in identifying the essential structural features required for biological activity. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies revealed key interactions with the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net The key pharmacophoric features include:

Hydrogen bond donors and acceptors: The sulfamoyl and amide groups can act as hydrogen bond donors and acceptors.

Aromatic rings: The phenyl rings are involved in hydrophobic and electrostatic interactions.

Electron-withdrawing and donating groups: These groups modulate the electronic properties of the molecule, influencing its binding affinity.

Molecular dynamics simulations of the most active compound (with a 2-CH3-5-NO2 substituted phenyl ring) confirmed the stability of the ligand-protein complex. nih.gov

Development of SAR Models for Predicting this compound Derivative Activity (Computational/In Vitro data)nih.goveuropa.eunih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their chemical structure. For this compound derivatives, SAR studies have been corroborated with molecular modeling to understand the relationship between structure and activity. nih.gov The development of such models relies on experimental data from in vitro assays. europa.eunih.gov

The general approach involves:

Synthesizing a series of analogues with systematic structural modifications.

Evaluating their biological activity using in vitro assays.

Using computational methods to correlate the structural features with the observed activity.

For instance, in the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the in vitro antidiabetic activity data was used to build a SAR model that was supported by molecular docking and dynamics simulations. nih.gov Such models are valuable for predicting the activity of new derivatives and for guiding the design of more potent compounds. The reliability of QSAR models is generally higher for predicting outcomes of simpler tests like the Ames test for mutagenicity compared to more complex endpoints. europa.eunih.gov

Advanced Analytical and Spectroscopic Methodologies Applied to N 4 Nitrophenyl 3 Sulfamoylbenzamide Research

Chromatographic Techniques for High-Purity N-(4-nitrophenyl)-3-sulfamoylbenzamide Isolation and Analysis (e.g., HPLC, GC-MS, SFC)

The isolation and analysis of this compound to a high degree of purity are critical for reliable research outcomes. Chromatographic methods are the cornerstone of this process, offering powerful separation capabilities.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis and purification of this compound due to the compound's polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.com In a typical RP-HPLC setup, a C18 column is used, which separates compounds based on their hydrophobicity. nih.gov For this compound, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is effective. sielc.comnih.gov The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the sulfamoyl and amide groups. sielc.comresearchgate.net UV detection is commonly employed for quantification, as the nitrophenyl chromophore exhibits strong absorbance. researchgate.net Isocratic elution can be used for simple quantification, while gradient elution is preferable for separating the main compound from synthesis-related impurities or degradation products. nih.gov This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for vaporization. However, with a derivatization step to increase volatility and thermal stability, GC-MS can be a powerful tool for identification. The method is highly sensitive and provides structural information through mass spectral fragmentation patterns. nih.gov A typical workflow would involve derivatizing the acidic protons on the amide and sulfonamide groups. The resulting derivative can then be analyzed on a capillary column, and the mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification. nih.gov

Supercritical Fluid Chromatography (SFC): SFC emerges as a valuable alternative to both normal- and reversed-phase HPLC. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. For a polar compound like this compound, a polar co-solvent such as methanol would be added to the CO2 to achieve adequate elution and good peak shape. This technique is particularly advantageous for separating chiral compounds and can be a powerful tool in the purification of stereoisomers if chiral centers are present or introduced.

TechniqueStationary Phase (Typical)Mobile Phase / Carrier Gas (Typical)DetectionSuitability for this compound
HPLC C18 (Reversed-Phase) nih.govAcetonitrile/Water with Formic Acid sielc.comUV-Vis, MSHigh: Ideal for both analysis and purification.
GC-MS Phenyl-arylene polymerHeliumMass SpectrometryModerate: Requires derivatization to improve volatility and prevent thermal degradation. nih.gov
SFC Chiral or Polar Modified Silica (B1680970)Supercritical CO2 with Methanol Co-solventUV-Vis, MSHigh: Excellent for fast, efficient separations; low organic solvent usage.

Advanced Hyphenated Techniques for this compound Characterization (e.g., LC-NMR, LC-MS/MS)

For unambiguous structural elucidation and sensitive detection in complex mixtures, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry and nuclear magnetic resonance are indispensable. wisdomlib.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for detecting and quantifying trace amounts of this compound in complex biological or environmental samples. jfda-online.com The process involves separating the analyte from the sample matrix using HPLC, followed by ionization, typically via electrospray ionization (ESI). rsc.orgshimadzu.com The precursor ion corresponding to the protonated or deprotonated molecule is selected and then fragmented to produce characteristic product ions. researchgate.net This transition is highly specific and allows for confident identification and quantification, even at very low levels. jfda-online.comnih.gov For this compound, expected fragmentation would involve the cleavage of the amide bond, loss of the sulfamoyl group (SO₂NH₂), and loss of the nitro group (NO₂). The high sensitivity of LC-MS/MS, with limits of quantification often in the sub-µg/kg range, makes it essential for metabolism and residue analysis. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While MS provides information about molecular weight and fragmentation, NMR provides definitive structural details, including the connectivity of atoms and stereochemistry. nih.gov The hyphenation of LC with NMR allows for the structural characterization of individual components separated from a mixture. wisdomlib.org This is particularly useful for identifying unknown impurities or metabolites of this compound. Different modes of operation exist, including on-flow, stopped-flow, and loop collection (LC-SPE-NMR). nih.gov The latter involves trapping the HPLC peak on a solid-phase extraction (SPE) cartridge, which is then flushed with a deuterated solvent into the NMR flow probe, significantly enhancing sensitivity. nih.gov LC-NMR can distinguish between positional isomers, which can be challenging for MS alone. nih.gov

TechniqueInformation ProvidedKey Advantage for this compound
LC-MS/MS Molecular weight and fragmentation patterns. researchgate.netUnmatched sensitivity and selectivity for quantification in complex matrices like plasma or tissue. researchgate.netnih.gov
LC-NMR Complete 3D structure, including atom connectivity and stereochemistry. nih.govUnambiguous identification of unknown synthesis byproducts or metabolites; distinction between isomers. wisdomlib.orgnih.gov

Spectrophotometric Assays for this compound Quantification in Research Samples (e.g., UV-Vis, Fluorescence)

For routine quantification in research settings where high-throughput analysis is needed, spectrophotometric assays offer a simpler and more accessible alternative to chromatography-based methods.

UV-Visible (UV-Vis) Spectroscopy: The presence of the 4-nitrophenyl group in the molecule provides a convenient chromophore for UV-Vis quantification. emerginginvestigators.org While the intact amide absorbs in the UV region, a more specific and sensitive assay can be designed based on the hydrolysis of the amide bond under basic conditions. This reaction releases the 4-nitrophenolate (B89219) ion, which is bright yellow and exhibits a strong, characteristic absorbance maximum at approximately 400-415 nm. emerginginvestigators.org The intensity of the color is directly proportional to the concentration of the parent compound. A calibration curve can be generated by measuring the absorbance of known concentrations of a standard after hydrolysis, allowing for the quantification of this compound in unknown samples. emerginginvestigators.org

Concentration (µM)Absorbance at 405 nm (Arbitrary Units)
00.000
50.112
100.225
250.560
501.120
1002.240

This table represents hypothetical data for a UV-Vis assay based on the principle of quantifying the 4-nitrophenolate anion after base hydrolysis.

Fluorescence Spectroscopy: The native this compound molecule is not expected to be fluorescent. The nitroaromatic group is a well-known fluorescence quencher, which diminishes or eliminates the emission of light. However, fluorescence-based assays could be developed through derivatization. For instance, the sulfamoylbenzamide part of the molecule, after cleavage from the quenching nitrophenyl group, could potentially be reacted with a fluorogenic reagent to yield a fluorescent product. Alternatively, the quenching property of the nitrophenyl moiety itself could be exploited in a "turn-off" sensor assay, where the presence of the compound quenches the fluorescence of a reporter molecule. While not a direct method, such approaches can offer very high sensitivity for specific research applications.

Future Directions and Emerging Research Avenues for N 4 Nitrophenyl 3 Sulfamoylbenzamide

Integration of N-(4-nitrophenyl)-3-sulfamoylbenzamide into Multi-Component Systems for Research (e.g., co-crystallization, supramolecular assemblies)

A significant future direction for this compound research lies in its incorporation into multi-component systems like co-crystals and supramolecular assemblies. Co-crystallization, the process of forming a crystalline solid from two or more neutral molecules, is a well-established technique for modulating the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their intrinsic chemical structure. Research into drug-drug co-crystals, for instance, aims to create combined medications or leverage synergistic effects. nih.gov

The molecular structure of sulfonamides, including related compounds like this compound, lends itself to forming robust intermolecular interactions, particularly hydrogen bonds, which are crucial for building supramolecular structures. nih.gov For example, studies on the related compound, ({4-nitrophenyl}sulfonyl)tryptophan, revealed a complex molecular aggregation in its crystal structure, forming a 12-molecule aggregate sustained by O-H⋯O and N-H⋯O hydrogen bonds. nih.govmdpi.com

Future research could systematically screen for suitable co-formers to create co-crystals with this compound. This exploration could lead to the development of novel solid forms with enhanced properties. Furthermore, investigating its self-assembly into larger supramolecular structures could unlock new applications in materials science and drug delivery. The use of advanced preparation techniques, such as high-pressure homogenization or sonication, could also be explored to produce nano-sized co-crystals, potentially enhancing dissolution rates and bioavailability. nih.gov

Exploration of Novel Biological Targets for this compound (Purely in vitro or in silico)

While the specific biological targets of this compound are not yet fully elucidated, research on closely related sulfamoylbenzamide derivatives provides a strong basis for future in vitro and in silico investigations. These studies have identified several enzyme families as potential targets.

Antidiabetic Targets: In silico and in vitro studies on a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown significant inhibitory potential against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. tandfonline.comirins.orgnih.gov Molecular docking studies revealed strong binding affinities and specific interactions within the active sites of these enzymes. irins.orgnih.gov For example, derivatives with a 2-methyl-5-nitrophenyl substituent were found to be particularly potent inhibitors. irins.orgnih.gov

Ectonucleotidase (NTPDase) Inhibition: Another promising area is the inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes (specifically isoforms 1, 2, 3, and 8) are implicated in pathological conditions such as thrombosis, inflammation, and cancer. rsc.org Various sulfamoylbenzamide derivatives have been synthesized and shown to be potent and selective inhibitors of different h-NTPDase isoforms. rsc.org For instance, certain derivatives achieved sub-micromolar IC50 values against h-NTPDase2 and h-NTPDase3. rsc.org

Anti-inflammatory and Antimicrobial Targets: Research on other nitro-substituted benzamides has pointed towards anti-inflammatory activity through the inhibition of nitric oxide (NO) production and the suppression of enzymes like iNOS and COX-2. researchgate.net Furthermore, some N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have demonstrated antibacterial and antifungal potential in vitro. tandfonline.comnih.gov

These findings strongly suggest that this compound should be screened against these and other related biological targets. In silico molecular docking followed by in vitro enzymatic assays would be a logical first step to identify and validate novel biological activities.

Table 1: Investigated Biological Targets of Structurally Related Sulfamoylbenzamide Derivatives This table summarizes findings for derivatives, suggesting potential targets for this compound.

Target ClassSpecific Target(s)Key Findings on DerivativesReferences
Antidiabeticα-glucosidase, α-amylaseDerivatives showed potent inhibition with IC50 values in the low micromolar range. Docking scores indicated strong binding affinity. tandfonline.comirins.orgnih.govnih.gov
Ectonucleotidasesh-NTPDase1, -2, -3, -8Related sulfamoyl benzamides acted as selective inhibitors, with some compounds showing sub-micromolar IC50 values. rsc.org
Anti-inflammatoryiNOS, COX-2, TNF-α, IL-1βNitro substituted benzamides inhibited NO production and suppressed expression of key inflammatory mediators. researchgate.net
AntimicrobialGram-positive and Gram-negative bacteria, Candida albicans, Aspergillus nigerCertain derivatives exhibited significant antibacterial and antifungal activity in vitro. tandfonline.comnih.gov

Potential of this compound as a Probe Molecule in Chemical Biology Studies

A chemical probe is a small-molecule tool used to study the roles of proteins and biological pathways in cells and organisms. escholarship.org High-quality probes are characterized by their potency, selectivity, and a well-understood mechanism of action. escholarship.org They can be instrumental in validating drug targets, dissecting signaling pathways, and understanding disease mechanisms. escholarship.org

Given the identified biological activities of its close relatives, this compound or an optimized analog has the potential to be developed into a chemical probe. For example, if it is confirmed to be a potent and selective inhibitor of a specific enzyme like α-glucosidase or an h-NTPDase isoform, it could be used to investigate the specific cellular functions of that enzyme.

The development process would involve:

Optimization: Modifying the core structure to enhance potency and selectivity for a single target.

Characterization: Thoroughly profiling the optimized molecule against a wide range of off-targets to confirm its selectivity.

Functionalization: Attaching a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group to the probe. This functionalization allows for activity-based protein profiling (ABPP), enabling the visualization and identification of target engagement in complex biological systems. nih.gov

Ligand-directed chemistry, where a targeting molecule delivers a reactive payload to a specific protein, is a sophisticated approach in probe development. nih.gov A future research goal could be to use the this compound scaffold as a "homing ligand" to deliver a functional group to a target enzyme, enabling covalent labeling and deeper mechanistic studies. nih.gov

Methodological Advancements in this compound Research

Future research on this compound will benefit greatly from the application of advanced analytical and computational methodologies that have been successfully used for related compounds.

Synthesis and Characterization: Modern synthetic methods aim for efficiency and purity, sometimes utilizing eco-friendly solvents like water or ethanol (B145695) to minimize contamination. nih.gov Advanced characterization will continue to rely on techniques like high-resolution mass spectrometry, 1H NMR, and 13C NMR, complemented by single-crystal X-ray crystallography to definitively determine three-dimensional molecular structures and intermolecular interactions. nih.govmdpi.comresearchgate.net

Computational Chemistry: In silico techniques are indispensable for accelerating research.

Molecular Docking: This method is routinely used to predict the binding modes and affinities of ligands to protein targets, helping to prioritize compounds for synthesis and in vitro testing. nih.govrsc.org Docking studies on related compounds have successfully predicted interactions with key amino acid residues in the active sites of enzymes like α-glucosidase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the complex can confirm the stability of the ligand within the binding site. tandfonline.comnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to assess its drug-likeness early in the research process. tandfonline.comnih.gov

The integration of these computational methods with traditional experimental work creates a powerful, iterative cycle of design, synthesis, and testing that will drive future discoveries related to this compound.

Q & A

Q. What are the key steps in synthesizing N-(4-nitrophenyl)-3-sulfamoylbenzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-sulfamoylbenzoic acid derivatives with 4-nitroaniline via carbodiimide-mediated amidation. Critical steps include controlling reaction temperature (e.g., 0–5°C during activation) and using catalysts like DMAP to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR to identify sulfonamide (-SO2_2NH2_2) and nitro (-NO2_2) group signals.
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ at m/z 336) .

Q. How can researchers evaluate the compound’s in vitro biological activity?

Use standardized assays:

  • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase) via UV-Vis spectroscopy, monitoring substrate conversion at 348 nm.
  • Antimicrobial Activity : Conduct MIC assays using broth microdilution against bacterial/fungal strains (e.g., E. coli ATCC 25922) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature). Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to confirm target affinity.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Q. How do computational methods enhance understanding of its mechanism of action?

  • Molecular Docking (AutoDock Vina) : Predict binding modes to protein targets (e.g., PDB ID 1XD0) using Lamarckian genetic algorithms.
  • DFT Calculations (Gaussian 09) : Analyze global reactivity descriptors (e.g., HOMO-LUMO gap) to correlate electronic structure with bioactivity .

Q. What are the challenges in studying its stability under physiological conditions?

The nitro group (-NO2_2) may undergo reduction in vivo. Simulate stability using:

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma.
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and oxidizing agents (H2 _2O2_2) to identify vulnerable sites .

Q. How can researchers assess its potential as an anticancer agent?

  • Cytotoxicity Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT/WST-1. Compare IC50_{50} values to positive controls (e.g., cisplatin).
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to detect early/late apoptosis .

Q. What functional groups contribute to its reactivity, and how can they be modified?

  • Sulfonamide Group : Acts as a hydrogen bond donor; modify via alkylation to alter solubility.
  • Nitro Group : Replace with cyano (-CN) or amine (-NH2_2) to reduce metabolic instability. Validate changes via SAR studies .

Q. How do structural analogs compare in terms of bioactivity and synthesis complexity?

Compare with N-(4-chlorophenyl)-3-sulfamoylbenzamide:

  • Synthetic Yield : Nitro derivatives typically require nitration steps (HNO3 _3/H2 _2SO4_4), reducing yield by 15–20% vs. chloro analogs.
  • Bioactivity : Nitro-substituted analogs show 2–3x higher enzyme inhibition but lower solubility .

Methodological Notes

  • Contradictions : Address variability in bioactivity data by standardizing assay protocols (e.g., NIH/WHO guidelines) .

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